C.I. Reactive yellow 22
Description
C.I. Reactive Yellow 22 is a synthetic reactive dye primarily used in textile industries for dyeing cellulose fibers such as cotton, viscose, and linen. Reactive dyes are characterized by their ability to form covalent bonds with the hydroxyl or amino groups in fibers, ensuring high washfastness and color stability.
Reactive Yellow 22 is listed among commercial reactive dyes produced by Ambuja Intermediates Limited, indicating its industrial relevance in achieving bright yellow hues with moderate to high lightfastness and washfastness . Its applications span dyeing processes requiring alkaline conditions (pH 10–12) and temperatures of 60–80°C, typical for reactive dye fixation.
Properties
CAS No. |
12226-49-2 |
|---|---|
Molecular Formula |
C9H14ClNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Reactive Yellow 22 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The starting material is typically an aromatic amine, which undergoes diazotization to form a diazonium salt. This intermediate is then coupled with a suitable coupling component, such as a phenol or an amine, to form the final dye structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often subjected to purification steps, such as filtration and recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: C.I. Reactive Yellow 22 primarily undergoes nucleophilic substitution reactions. During the dyeing process, the reactive groups in the dye molecule react with nucleophilic sites on the textile fibers, such as hydroxyl groups in cellulose .
Common Reagents and Conditions:
Nucleophilic Substitution: The dye reacts with nucleophiles like hydroxyl groups under alkaline conditions, typically using sodium hydroxide as the base.
Hydrolysis: Under highly alkaline conditions, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.
Major Products Formed:
Covalently Bonded Dye-Fiber Complex: The primary product is the dye covalently bonded to the fiber, ensuring high wash-fastness.
Hydrolyzed Dye: In cases where hydrolysis occurs, the hydrolyzed dye is formed, which is less effective in dyeing.
Scientific Research Applications
C.I. Reactive Yellow 22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and imaging techniques.
Mechanism of Action
The mechanism of action of C.I. Reactive Yellow 22 involves the formation of covalent bonds between the dye and the fiber. The reactive groups in the dye molecule, such as halogenated triazine or vinyl sulfone groups, react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose. This covalent bonding ensures that the dye is firmly attached to the fiber, providing excellent wash-fastness properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares C.I. Reactive Yellow 22 with structurally or functionally analogous reactive and non-reactive yellow dyes, based on the evidence provided:
Key Findings:
Reactivity and Application: Reactive Yellow 22 shares fixation mechanisms with Reactive Yellow 2 (MCT group), but the latter exhibits lower methanolysis efficiency at elevated temperatures (e.g., methanolysis rate drops significantly above 80°C) . Unlike Reactive Yellow 145 (azo-sulfonic acid), Reactive Yellow 22 may lack sulfonic groups, affecting solubility and biodegradability .
Environmental Impact: Reactive Yellow 22 is likely resistant to conventional biodegradation, similar to Reactive Yellow 186, which requires advanced oxidation (e.g., electro-oxidation at pH 3.9, 0.11 M NaCl) for 99% decolorization . In contrast, Reactive Yellow 145 is fully biodegradable under static anoxic conditions using Enterococcus faecalis , suggesting structural differences in chromophore/reactive group design.
Kinetic Behavior: Reactive Yellow 2 demonstrates pseudo-first-order kinetics for hydrolysis and methanolysis, with methanolysis dominating below 70°C (rates 2–3× higher than hydrolysis) . Comparable data for Reactive Yellow 22 is absent but critical for optimizing industrial dyeing cycles.
Market and Usage :
- Reactive Yellow 22 is part of a broader reactive dye market, with analogs like Reactive Yellow 175 projected for long-term industrial use (2027–2046) due to high thermal stability (200°C) and solvent resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
